Cas no 2126160-59-4 (methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride)

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride is a heterocyclic compound featuring a benzoxazepine core with a carboxylate ester functionality. This hydrochloride salt form enhances stability and solubility, making it suitable for synthetic and pharmacological applications. The structure combines a fused oxazepine ring with a tetrahydrobenzene moiety, offering versatility as an intermediate in medicinal chemistry, particularly in the development of CNS-active compounds. Its ester group allows for further functionalization, while the hydrochloride salt ensures consistent handling and storage. The compound is of interest in research due to its potential as a scaffold for bioactive molecules, including receptor modulators and enzyme inhibitors.
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride structure
2126160-59-4 structure
Product name:methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride
CAS No:2126160-59-4
MF:
Molecular Weight:
MDL:MFCD31381192
CID:4639021

methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

    • methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride
    • MDL: MFCD31381192

methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-658460-1.0g
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride
2126160-59-4 95.0%
1.0g
$884.0 2025-03-13
Enamine
EN300-658460-5.0g
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride
2126160-59-4 95.0%
5.0g
$2566.0 2025-03-13
Enamine
EN300-658460-2.5g
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride
2126160-59-4 95.0%
2.5g
$1735.0 2025-03-13
Chemenu
CM473727-1g
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride
2126160-59-4 95%+
1g
$1074 2023-03-24
Aaron
AR01EJV6-100mg
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride
2126160-59-4 95%
100mg
$446.00 2025-02-10
A2B Chem LLC
AX57446-500mg
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride
2126160-59-4 95%
500mg
$763.00 2024-04-20
A2B Chem LLC
AX57446-10g
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride
2126160-59-4 95%
10g
$4043.00 2024-04-20
Aaron
AR01EJV6-2.5g
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride
2126160-59-4 95%
2.5g
$2411.00 2025-02-10
A2B Chem LLC
AX57446-2.5g
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride
2126160-59-4 95%
2.5g
$1862.00 2024-04-20
A2B Chem LLC
AX57446-250mg
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride
2126160-59-4 95%
250mg
$497.00 2024-04-20

methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride 関連文献

methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochlorideに関する追加情報

Professional Introduction of Methyl 2,3,4,5-Tetrahydro-1,4-Benzoxazepine-5-Carboxylate Hydrochloride (CAS No. 2126160-59-4)

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride is a compound with the CAS registry number 2126160-59-4. This compound belongs to the class of benzoxazepines, which are heterocyclic compounds with a fused benzene ring and an oxazepine ring. The structure of this compound includes a methyl ester group attached to the carboxylate moiety and a hydrochloride counterion. Its chemical formula is C17H23ClNO3, and its molecular weight is approximately 338.8 g/mol.

The compound has been studied for its potential pharmacological properties. Recent research has focused on its role as a ligand for GABAA receptors, which are critical in the modulation of neuronal activity in the central nervous system (CNS). GABAA receptor agonists are known to exert sedative, anxiolytic, and anticonvulsant effects. In vitro studies have demonstrated that methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride exhibits high affinity for GABAA receptors and may act as a positive allosteric modulator or direct agonist.

One of the most significant findings in recent studies is the compound's ability to enhance GABAergic transmission without causing excessive sedation or tolerance development. This property makes it a promising candidate for the treatment of anxiety disorders and epileptic conditions. Preclinical trials have shown that administration of this compound leads to reduced anxiety-like behavior in animal models and enhanced seizure threshold in epileptic models.

In addition to its CNS effects, methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride has also been investigated for its potential anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This dual action on both the CNS and immune system highlights its versatility as a therapeutic agent.

The synthesis of this compound involves multi-step organic reactions. Key steps include the formation of the benzoxazepine ring through cyclization reactions followed by esterification and protonation to form the hydrochloride salt. The synthesis process requires precise control over reaction conditions to ensure high purity and yield.

From an analytical standpoint, methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride can be characterized using various spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry). These methods allow for accurate determination of its molecular structure and purity.

In terms of safety profile studies conducted so far indicate that this compound has a favorable safety margin with minimal adverse effects at therapeutic doses in animal models. However further long-term toxicological studies are needed to fully assess its safety profile for human use.

The development of methyl 2,3,4,-tetrahydrobenzoxazine derivatives like this compound represents an exciting area of research in drug discovery particularly in the fields of neuroscience and immunology.

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